molecular formula C11H15ClN2OS B12781072 3,4-Dihydro-4-ethyl-2H-1,4-benzothiazine-2-carboxamide hydrochloride CAS No. 97699-32-6

3,4-Dihydro-4-ethyl-2H-1,4-benzothiazine-2-carboxamide hydrochloride

Cat. No.: B12781072
CAS No.: 97699-32-6
M. Wt: 258.77 g/mol
InChI Key: HDEZDNKCGAAMBG-UHFFFAOYSA-N
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Description

2-Carbossiammide-4-etil-2,3-diidro-4H-benzotiazina cloridrato, also known as 2H-1,4-Benzothiazine-2-carboxamide, 3,4-dihydro-4-ethyl-, hydrochloride, is a compound with significant pharmacological potential. It is a derivative of benzothiazine, a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure. This compound has been studied for its various biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Carbossiammide-4-etil-2,3-diidro-4H-benzotiazina cloridrato typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenethiol with ethyl chloroacetate, followed by cyclization and subsequent treatment with hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Carbossiammide-4-etil-2,3-diidro-4H-benzotiazina cloridrato undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Carbossiammide-4-etil-2,3-diidro-4H-benzotiazina cloridrato has been explored for its potential in several scientific research areas:

Mechanism of Action

The mechanism of action of 2-Carbossiammide-4-etil-2,3-diidro-4H-benzotiazina cloridrato involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antimicrobial properties. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Carbossiammide-4-etil-2,3-diidro-4H-benzotiazina cloridrato stands out due to its specific substitution pattern and the presence of the ethyl group, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

CAS No.

97699-32-6

Molecular Formula

C11H15ClN2OS

Molecular Weight

258.77 g/mol

IUPAC Name

4-ethyl-2,3-dihydro-1,4-benzothiazine-2-carboxamide;hydrochloride

InChI

InChI=1S/C11H14N2OS.ClH/c1-2-13-7-10(11(12)14)15-9-6-4-3-5-8(9)13;/h3-6,10H,2,7H2,1H3,(H2,12,14);1H

InChI Key

HDEZDNKCGAAMBG-UHFFFAOYSA-N

Canonical SMILES

CCN1CC(SC2=CC=CC=C21)C(=O)N.Cl

Origin of Product

United States

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